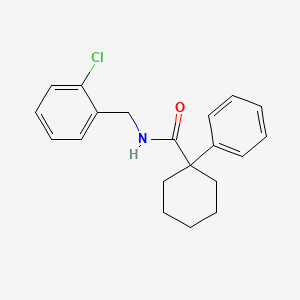![molecular formula C16H17NO4 B5768524 N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 5687-46-7](/img/structure/B5768524.png)
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as HMBA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. HMBA is a derivative of acetaminophen and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been suggested that N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide may exert its therapeutic effects by modulating the activity of transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to exert a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low toxicity. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of using N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
未来方向
There are several potential future directions for the research on N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide may increase its availability and facilitate further research.
合成方法
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves the reaction of 4-methoxyphenol with chloroacetyl chloride in the presence of a base to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-aminomethylphenol in the presence of a base to form N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide. The overall yield of the synthesis method is approximately 50%.
科学研究应用
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV).
属性
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-13-6-8-14(9-7-13)21-11-16(19)17-15-5-3-2-4-12(15)10-18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCYZDZSOXIFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358891 |
Source


|
| Record name | N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
CAS RN |
5687-46-7 |
Source


|
| Record name | N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)


![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)

![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)


![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)

![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
